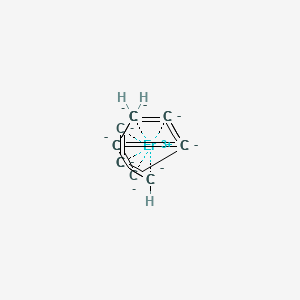
cyclopenta-1,3-diene;erbium(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-1,3-diene;erbium(3+) is a coordination compound consisting of cyclopenta-1,3-diene ligands and erbium in its +3 oxidation state
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;erbium(3+) typically involves the reaction of cyclopenta-1,3-diene with erbium trichloride in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The general reaction can be represented as follows: [ \text{3 C}_5\text{H}_6 + \text{ErCl}_3 \rightarrow \text{Er(C}_5\text{H}_5\text{)}_3 + 3 \text{HCl} ]
Industrial Production Methods
Industrial production of cyclopenta-1,3-diene;erbium(3+) is not well-documented, but it likely follows similar synthetic routes as those used in laboratory settings. The process would involve large-scale reactions with appropriate safety and purification measures to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;erbium(3+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of erbium.
Reduction: Reduction reactions can lead to the formation of lower oxidation states or even elemental erbium.
Substitution: Ligand substitution reactions can occur, where the cyclopenta-1,3-diene ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Ligand substitution reactions typically require the presence of a suitable nucleophile or electrophile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield erbium oxides, while reduction could produce erbium metal or lower oxidation state complexes.
Scientific Research Applications
Cyclopenta-1,3-diene;erbium(3+) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine:
Industry: It may be used in the production of specialized polymers and other advanced materials.
Mechanism of Action
The mechanism of action of cyclopenta-1,3-diene;erbium(3+) involves its interaction with various molecular targets and pathways. The cyclopenta-1,3-diene ligands can coordinate to metal centers, influencing the electronic properties and reactivity of the compound. The erbium ion can participate in redox reactions, acting as a catalyst or reactant in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienyl complexes: Compounds such as ferrocene, nickelocene, and cobaltocene share similar structural features with cyclopenta-1,3-diene;erbium(3+).
Other lanthanide complexes: Compounds containing other lanthanides (e.g., lanthanum, neodymium) with cyclopenta-1,3-diene ligands.
Uniqueness
Cyclopenta-1,3-diene;erbium(3+) is unique due to the specific properties imparted by the erbium ion, such as its magnetic and electronic characteristics. These properties make it particularly interesting for applications in materials science and catalysis, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H3Er-12 |
|---|---|
Molecular Weight |
350.44 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;erbium(3+) |
InChI |
InChI=1S/3C5H.Er/c3*1-2-4-5-3-1;/h3*1H;/q3*-5;+3 |
InChI Key |
GPJYBPCFSZGIDG-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Er+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-4-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12322560.png)
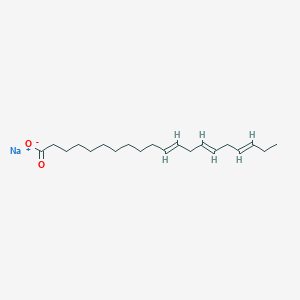
![[6-Acetyloxy-7-(chloromethyl)-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B12322568.png)
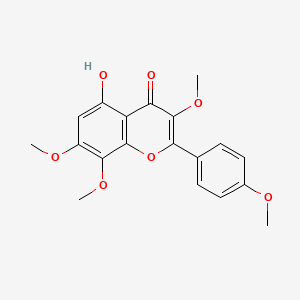
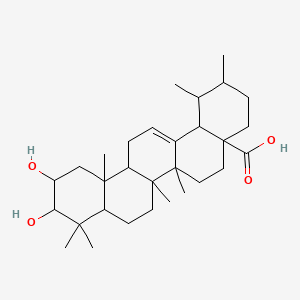
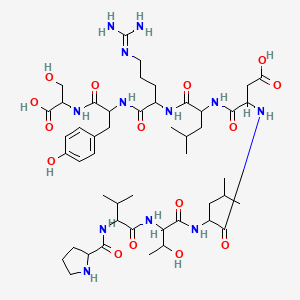
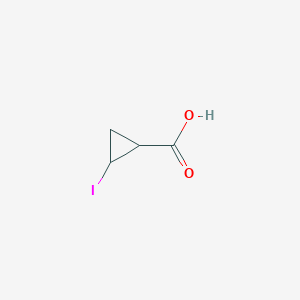
![5-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B12322582.png)

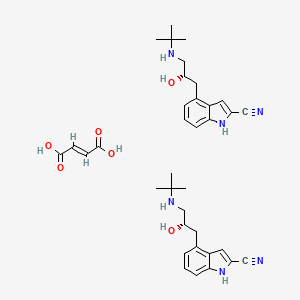
![4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B12322605.png)
![Heptapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)-3,5-disulfonatooxyoxan-4-yl] sulfate](/img/structure/B12322609.png)


